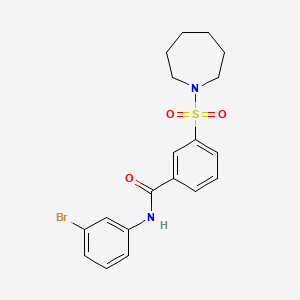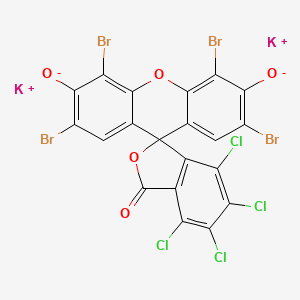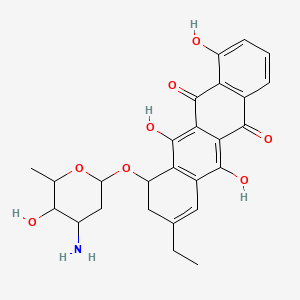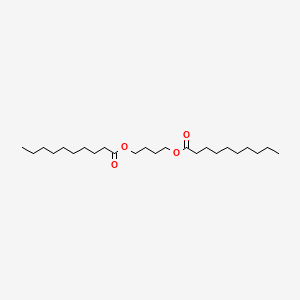
1,4-Butanediol bisdecanoate
Übersicht
Beschreibung
1,4-Butanediol bisdecanoate is a biochemical.
Wissenschaftliche Forschungsanwendungen
Bioengineering and Bioproduction :
- Escherichia coli has been metabolically engineered for the direct production of 1,4-Butanediol (BDO) from renewable carbohydrate feedstocks. This bioprocess presents a sustainable alternative to traditional methods that rely on oil and natural gas, demonstrating the capability of engineered strains to produce BDO from glucose, xylose, sucrose, and biomass-derived mixed sugar streams (Yim et al., 2011).
- Another study highlights the autonomous production of 1,4-butanediol in engineered Escherichia coli using a de novo biosynthesis pathway. This approach showcases the integration of synthetic biology and metabolic engineering in creating self-regulating bioproduction systems (Liu & Lu, 2015).
Polymer Synthesis and Applications :
- 1,4-Butanediol is a key intermediate in the synthesis of poly(β-aminoesters), which have shown potential for noncytotoxic interactions with DNA, making them suitable for use as synthetic transfection vectors in gene therapy (Lynn & Langer, 2000).
- The compound is involved in the synthesis of sodium 1,4-butanediol bisulfosuccinate diester, a surfactant with a low critical micelle concentration, indicating its effectiveness as a surface-active agent in various industrial applications (Chen Ming-qing, 2010).
Industrial Processes and Catalysis :
- A study on ruthenium-catalyzed dehydrogenation of 1,4-butanediol to γ-butyrolactone demonstrates an environmentally friendly and efficient method for producing γ-butyrolactone, a valuable chemical in industrial processes (Zhao & Hartwig, 2005).
- The research also includes the development of a commercial-scale process for producing 1,4-butanediol from sugar, emphasizing the importance of sustainable methods in industrial chemical production (Burgard et al., 2016).
Chemical Reactions and Mechanisms :
- 1,4-Butanediol is explored as a reducing agent in transfer hydrogenation reactions, demonstrating its utility in the reduction of ketones, imines, and alkenes. Its role in the formation of butyrolactone as a thermodynamic sink is particularly noted (Maytum et al., 2010).
Eigenschaften
CAS-Nummer |
26719-50-6 |
|---|---|
Produktname |
1,4-Butanediol bisdecanoate |
Molekularformel |
C24H46O4 |
Molekulargewicht |
398.6 g/mol |
IUPAC-Name |
4-decanoyloxybutyl decanoate |
InChI |
InChI=1S/C24H46O4/c1-3-5-7-9-11-13-15-19-23(25)27-21-17-18-22-28-24(26)20-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
InChI-Schlüssel |
ZKNUFLJUTYTPJS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCC |
Aussehen |
Solid powder |
Andere CAS-Nummern |
26719-50-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,4-Butanediol bisdecanoate; 1,4-Butanediol dicaprate; 1,4-Butanediol, didecanoate; Actowhite398; Tetramethylene dicaprate. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




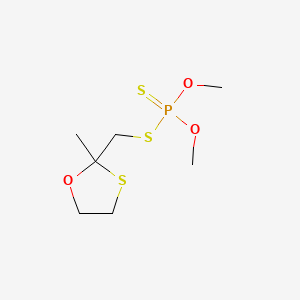
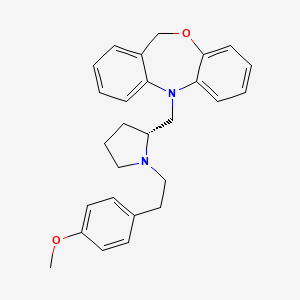
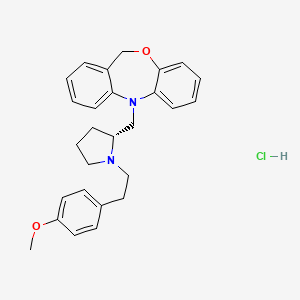
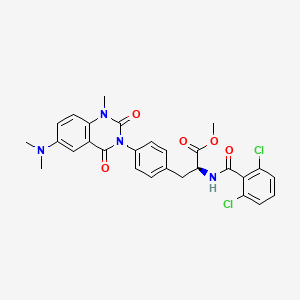
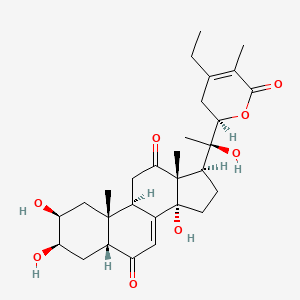
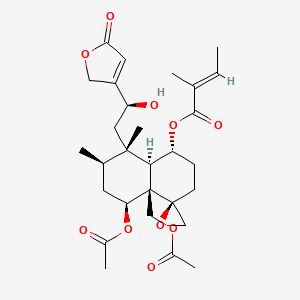
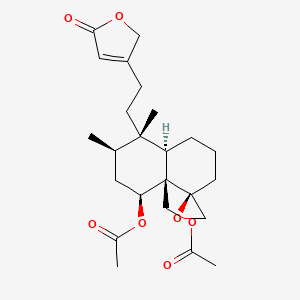
![[(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate](/img/structure/B1664474.png)
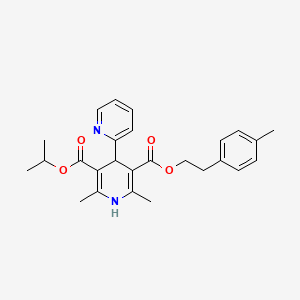
![benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate](/img/structure/B1664478.png)
